

In-Depth Technical Guide: GPCR Agonist-2 (Compound 5j)

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Compound of Interest		
Compound Name:	GPCR agonist-2	
Cat. No.:	B2518962	Get Quote

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This technical guide provides a comprehensive overview of **GPCR agonist-2**, also identified as Compound 5j, a selective agonist for the G protein-coupled receptor 109b (GPR109b), also known as Hydroxycarboxylic Acid Receptor 3 (HCA3). This document details its known quantitative data, the signaling pathway it modulates, and detailed experimental protocols for its characterization.

Core Concepts: GPR109b and its Ligands

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play crucial roles in cellular signaling. GPR109b is a member of this family and is predominantly expressed in adipocytes. It is known to be coupled to Gi/o-type G-proteins.[1] Activation of GPR109b leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade is implicated in the regulation of lipolysis, making GPR109b and its agonists potential targets for the research of metabolic disorders, particularly lipid disorders.[1]

GPCR agonist-2 (Compound 5j) has been identified as a potent and selective agonist for GPR109b, with no significant activity at the closely related GPR109A receptor.

Quantitative Data



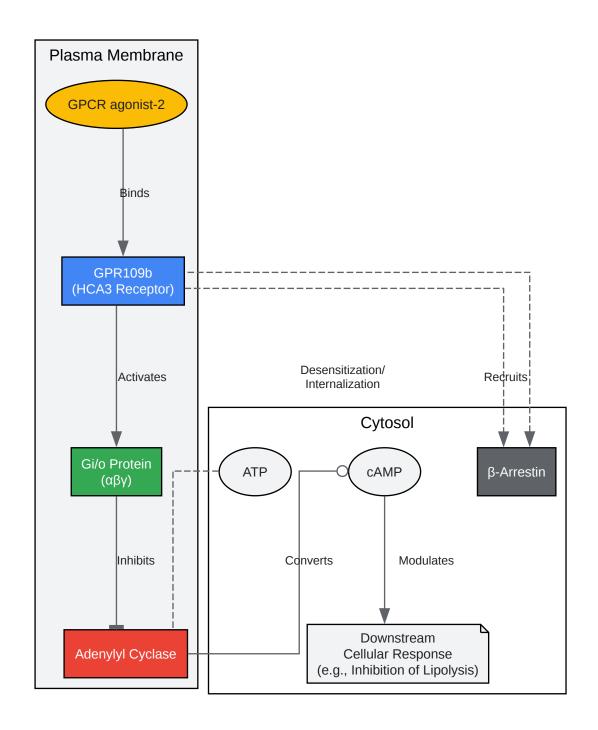
The following table summarizes the known quantitative data for **GPCR agonist-2** (Compound 5j).

Compound Name	Target Receptor	Agonist Activity (pEC50)
GPCR agonist-2 (Compound 5j)	GPR109b (HM74)	6.51

Signaling Pathway

Upon binding of **GPCR agonist-2** to GPR109b, a conformational change is induced in the receptor, leading to the activation of the associated heterotrimeric Gi/o protein. The activated G α i/o subunit inhibits adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cAMP. This can also lead to the recruitment of β -arrestin, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades.





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References

- 1. Deorphanization of GPR109B as a Receptor for the β-Oxidation Intermediate 3-OH-octanoic Acid and Its Role in the Regulation of Lipolysis PMC [pmc.ncbi.nlm.nih.gov]
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